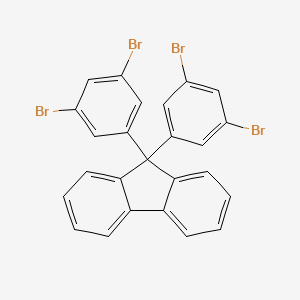
9,9-Bis(3,5-dibromophenyl)-9H-fluorene
Cat. No. B8555492
M. Wt: 634.0 g/mol
InChI Key: HHIVQZMLSTXDCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08361638B2
Procedure details


The corresponding Grignard compound is prepared from 144.5 g (620 mmol) of 2-bromobiphenyl and 15.3 g (580 mmol) of magnesium in a mixture of 500 ml of tetrahydrofuran and 250 ml of dimethoxyethane. A suspension of 224.0 g (450 mmol) of bis(3,5-dibromophenyl) ketone in 1000 ml of tetrahydrofuran is then added at room temperature, and the mixture is stirred for a further twelve hours. The solvent is removed in vacuo, 1000 ml of glacial acetic acid and 5 ml of hydrogen bromide are added to the residue, and the mixture is stirred for one hour. The suspension is heated under reflux for half an hour and stirred at room temperature for twelve hours. The solid is filtered off with suction, washed three times with 300 ml of ethanol and recrystallised twice from toluene. Yield: 183.2 g (289 mmol), 64.3%, purity about 99.8% (HPLC).






Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[Mg].[Br:15][C:16]1[CH:17]=[C:18]([C:23]([C:25]2[CH:30]=[C:29]([Br:31])[CH:28]=[C:27]([Br:32])[CH:26]=2)=O)[CH:19]=[C:20]([Br:22])[CH:21]=1>O1CCCC1.C(COC)OC>[Br:15][C:16]1[CH:17]=[C:18]([C:23]2([C:25]3[CH:30]=[C:29]([Br:31])[CH:28]=[C:27]([Br:32])[CH:26]=3)[C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=3[C:8]3[C:13]2=[CH:12][CH:11]=[CH:10][CH:9]=3)[CH:19]=[C:20]([Br:22])[CH:21]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
144.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
15.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(OC)COC
|
Step Two
|
Name
|
|
|
Quantity
|
224 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=C(C1)Br)C(=O)C1=CC(=CC(=C1)Br)Br
|
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred for a further twelve hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is then added at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed in vacuo, 1000 ml of glacial acetic acid and 5 ml of hydrogen bromide
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added to the residue
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred for one hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The suspension is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for half an hour
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at room temperature for twelve hours
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid is filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed three times with 300 ml of ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallised twice from toluene
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC=1C=C(C=C(C1)Br)C1(C2=CC=CC=C2C=2C=CC=CC12)C1=CC(=CC(=C1)Br)Br
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
